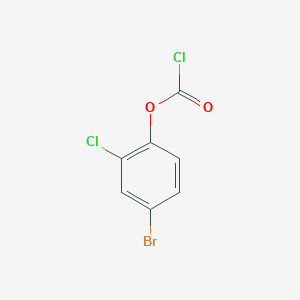![molecular formula C12H11BrN2O4 B13257736 2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B13257736.png)
2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is an organic compound that features a bromophenyl group, a methyl group, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves the following steps:
Bromination: The bromination of phenylacetic acid to introduce the bromine atom at the desired position.
Formation of Imidazolidinone Ring: The reaction of the brominated phenylacetic acid with appropriate reagents to form the imidazolidinone ring.
Acetylation: The final step involves the acetylation of the imidazolidinone derivative to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Esterification: The carboxylic acid group can be esterified to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as alcohols.
Esterification Products: Esters of the original compound.
Scientific Research Applications
2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the synthesis of novel materials with specific properties.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the imidazolidinone ring can interact with other molecular components. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Shares the bromophenyl group but lacks the imidazolidinone ring.
2-Bromo-2-phenylacetic Acid: Similar bromophenyl structure but different functional groups.
Thiazole Derivatives: Compounds with similar heterocyclic structures but different substituents.
Uniqueness
2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is unique due to the combination of the bromophenyl group and the imidazolidinone ring, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C12H11BrN2O4 |
|---|---|
Molecular Weight |
327.13 g/mol |
IUPAC Name |
2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H11BrN2O4/c1-12(7-3-2-4-8(13)5-7)10(18)15(6-9(16)17)11(19)14-12/h2-5H,6H2,1H3,(H,14,19)(H,16,17) |
InChI Key |
BYTZCSNTXNMWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




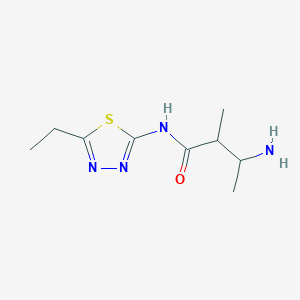
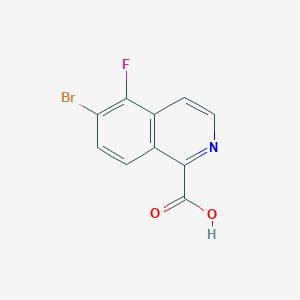
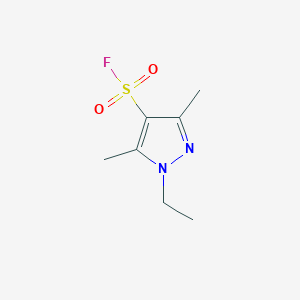
![5-[(Propan-2-yloxy)methyl]furan-2-sulfonyl chloride](/img/structure/B13257685.png)
![(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13257693.png)
![Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine](/img/structure/B13257694.png)
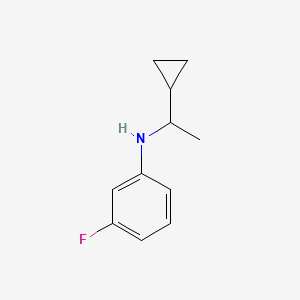
![4-Fluoro-2-{1-[(propan-2-yl)amino]ethyl}phenol](/img/structure/B13257704.png)
![4-Methyl-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13257711.png)
![4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13257717.png)
![N-{2-[(cyclopropylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13257726.png)
